molecular formula C12H15N B1450703 N-Benzylbicyclo[1.1.1]pentan-1-amine CAS No. 2187435-42-1

N-Benzylbicyclo[1.1.1]pentan-1-amine

Cat. No.: B1450703
CAS No.: 2187435-42-1
M. Wt: 173.25 g/mol
InChI Key: GLQMBOOEZJOPHA-UHFFFAOYSA-N
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Description

Introduction to N-Benzylbicyclo[1.1.1]pentan-1-amine

Structural Features of Bicyclo[1.1.1]pentane (BCP) Core

The bicyclo[1.1.1]pentane (BCP) scaffold is a highly strained, three-dimensional hydrocarbon comprising three fused four-membered rings. Key structural attributes include:

  • Bridgehead Geometry : The two bridgehead carbons (C1 and C3) are separated by an unusually short distance of 1.845–1.890 Å, depending on substituents. This proximity creates significant transannular orbital interactions, contributing to a strain energy of 65–68 kcal/mol.
  • Bond Hybridization : Bridgehead carbons exhibit high s-orbital character (~70% s in propellane derivatives), leading to bent bonds and unique reactivity profiles.
  • Thermal Stability : Despite strain, BCP derivatives remain stable up to 300°C, enabling practical synthetic applications.

Table 1: Structural Parameters of Bicyclo[1.1.1]pentane Derivatives

Parameter Value Source
C1–C3 Distance 1.845–1.890 Å
Strain Energy 65–68 kcal/mol
C–C Bond Hybridization ~70% s-character

Role of Benzyl and Amine Substituents in Molecular Design

The benzyl and amine groups on the BCP core synergistically modulate physicochemical and biological properties:

Benzyl Group
  • Lipophilicity Enhancement : The benzyl moiety increases logP values, improving membrane permeability while maintaining solubility through π-π stacking with aromatic residues in target proteins.
  • Steric Protection : Positioned orthogonally to the BCP core, it shields the amine from metabolic oxidation.
Amine Functionality
  • Basicity Modulation : The BCP core’s electron-withdrawing effect reduces the amine’s pKa compared to linear analogues (e.g., benzylamine pKa ~9.4 vs. BCP-amine ~8.2).
  • Hydrogen Bonding : The tertiary amine serves as a hydrogen bond acceptor, critical for target engagement in enzyme inhibitors.

Synthetic Accessibility : N-Benzyl substitution is achieved via strain-release amination of [1.1.1]propellane using Turbo-amides (MgCl·LiCl complexes), enabling gram-to-kilogram scale production.

Historical Context of BCP-Based Bioisosteres in Medicinal Chemistry

The strategic replacement of aromatic systems with BCP motifs emerged prominently in 2012 when Stepan et al. substituted a para-fluorophenyl group in γ-secretase inhibitor 1 (BMS-708,163) with BCP. Key outcomes included:

  • Improved Solubility : BCP analogue 3 exhibited 4-fold higher aqueous solubility (0.12 mg/mL → 0.48 mg/mL).
  • Enhanced Permeability : Passive permeability (PAMPA) increased from 12×10⁻⁶ cm/s (phenyl) to 18×10⁻⁶ cm/s (BCP).
  • Metabolic Stability : Reduced CYP450-mediated oxidation due to the absence of aromatic π-electrons.

Table 2: Comparative Properties of Phenyl vs. BCP Bioisosteres

Property Phenyl Derivative BCP Derivative Improvement
Aqueous Solubility 0.12 mg/mL 0.48 mg/mL
Passive Permeability 12×10⁻⁶ cm/s 18×10⁻⁶ cm/s 1.5×
Microsomal Stability 40% remaining 85% remaining 2.1×

Subsequent applications span >200 patents, including:

  • mGluR5 Antagonists : BCP mimics internal alkynes, reducing off-target reactivity.
  • Tazarotene Analogues : Improved topical bioavailability in retinoid therapies.

Properties

IUPAC Name

N-benzylbicyclo[1.1.1]pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-2-4-10(5-3-1)9-13-12-6-11(7-12)8-12/h1-5,11,13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQMBOOEZJOPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Bicyclo[1.1.1]pentane Core and [1.1.1]Propellane Intermediate

The bicyclo[1.1.1]pentane core is generally prepared starting from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane through intramolecular reductive coupling to give [1.1.1]propellane, a key strained intermediate. This was initially reported by Wiberg and Walker in 1982 and further refined by Szeimies and co-workers. The [1.1.1]propellane is characterized by a highly strained central C-C bond, which is reactive and can be cleaved under strain-release conditions to enable functionalization.

  • Typical conditions for [1.1.1]propellane synthesis:
    • Starting material: 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane
    • Reductive coupling using phenyllithium in anhydrous diethyl ether at low temperature (−45 °C to 0 °C)
    • Inert atmosphere (argon)
    • Reaction time: Several hours with careful temperature control
    • Purification by chromatography or recrystallization

Preparation of N-Benzylbicyclo[1.1.1]pentan-1-amine via Strain-Release Amination of [1.1.1]Propellane

The most direct and efficient method to prepare bicyclo[1.1.1]pentylamines such as this compound involves the strain-release amination of [1.1.1]propellane. This approach utilizes the high ring strain in the propellane to facilitate radical or nucleophilic opening and subsequent amination at the bridgehead carbon.

  • Radical-mediated amination:

    • Initiation by radical sources such as triethylborane (BEt3) under mild conditions
    • Reaction of [1.1.1]propellane with benzylamine or benzylamine-derived radicals
    • The process involves cleavage of the central bond of the propellane and formation of the bicyclo[1.1.1]pentylamine scaffold
    • Typically performed at room temperature or slightly elevated temperatures
    • Reaction times range from minutes to a few hours
    • Purification by column chromatography on silica gel
  • Key research findings:

    • Baran et al. (2016) demonstrated the strain-release amination enabling access to monosubstituted bicyclo[1.1.1]pentylamines, including N-substituted derivatives.
    • Gleason group extended this methodology to 1,3-disubstituted BCPAs, showing the versatility of radical amination pathways.
    • Radical pathways can be initiated by oxygen or by BEt3 under nitrogen, with oxygen presence sometimes accelerating initiation.

Alternative Synthetic Routes and Functionalization Strategies

While direct amination of [1.1.1]propellane is the most straightforward, other synthetic routes to this compound involve multi-step transformations starting from prefunctionalized BCP building blocks:

  • Reduction of BCP azides or hydrazines: Multistep approach where azide or hydrazine precursors are reduced to the corresponding amines.
  • Acyl nitrene rearrangements: Rearrangement reactions of acyl nitrenes to introduce amine functionality on the BCP scaffold.
  • Cross-coupling methods: Although primarily used for carbon substituents, iron-catalyzed Kumada cross-coupling of 1-iodo-bicyclo[1.1.1]pentanes with Grignard reagents has been reported for BCP functionalization, which could be adapted for amine introduction after suitable derivatization.

Summary Table of Key Preparation Methods

Method Starting Material Reaction Conditions Key Reagents/ Catalysts Yield & Notes References
Intramolecular reductive coupling to [1.1.1]propellane 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane Phenyllithium, Et2O, −45 °C to 0 °C, inert atmosphere Phenyllithium High yield of [1.1.1]propellane, key intermediate
Strain-release amination of [1.1.1]propellane [1.1.1]propellane + benzylamine or derivatives Room temperature, BEt3 (radical initiator), Et2O or CH2Cl2 BEt3 (triethylborane), benzylamine Efficient synthesis of this compound, mild conditions
Reduction of BCP azides/hydrazines BCP azide or hydrazine derivatives Standard reduction conditions (e.g., hydrogenation) Pd/C or other reducing agents Multi-step, moderate yields
Iron-catalyzed Kumada cross-coupling 1-iodo-bicyclo[1.1.1]pentane + aryl/alkyl Grignard Iron catalyst, mild temperatures Fe catalyst, Grignard reagents Broad scope for C-substitution; potential for amine introduction after modification

Research Insights and Practical Considerations

  • The radical strain-release amination method is currently the most practical and scalable for synthesizing this compound due to mild conditions and high functional group tolerance.
  • Oxygen presence can influence radical initiation efficiency, with some reactions proceeding faster under air than under inert atmosphere.
  • Purification is typically achieved by flash column chromatography using silica gel with solvent systems such as petroleum ether/ethyl acetate mixtures.
  • Structural confirmation is routinely performed by ^1H and ^13C NMR spectroscopy, HRMS, and sometimes X-ray crystallography for unambiguous assignment.

Chemical Reactions Analysis

Photochemical (4+2)-Cycloaddition with Alkenes

N-Benzylbicyclo[1.1.1]pentan-1-amine undergoes a photochemical formal (4+2)-cycloaddition via imine intermediates to generate bicyclo[3.1.1]heptan-1-amines . The reaction involves:

  • Imine formation : Condensation with aldehydes (e.g., 4-nitrobenzaldehyde) to generate a reactive imine.

  • Photochemical excitation : Irradiation at 390 nm generates an N-centered diradical intermediate via the S₁(n, 𝜋*) excited state.

  • Intermolecular alkene addition : The diradical traps alkenes (e.g., styrenes, vinylpyridines), followed by cyclization to form bicyclo[3.1.1]heptane products .

Key reaction conditions :

  • Solvent: Dichloroethane (DCE) or acetonitrile.

  • Light source: 390 nm LEDs.

  • Temperature: Room temperature.

Table 1: Scope of Alkenes in Cycloaddition Reactions

Alkene SubstrateProduct Yield (%)Key Observations
Styrene41Scalable to 10 mmol (1.56 g) .
2-Vinylpyridine38Tolerates heteroaromatic systems .
α-Methylstyrene32Forms sterically hindered products .
1,1-Diphenylethylene28Competes with cyclobutene byproducts .

Hydrolysis to Primary Amines

The imine cycloadducts are hydrolyzed to yield primary bicyclo[3.1.1]heptan-1-amines, which are valuable for drug discovery:

  • Conditions : Aqueous HCl (2 M) at 60°C for 12 hours.

  • Purification : Acid-base extraction removes alkene byproducts and unreacted aldehydes .

Examples :

  • 7a (R = H): 75% yield after hydrolysis of 4a .

  • 7e (R = CO₂Me): 68% yield from 4e .

Competing Pathways and Byproducts

The reaction faces competing pathways depending on alkene electronics and steric effects:

  • Cyclobutene formation : 1,5-hydrogen atom transfer (HAT) in the diradical intermediate generates cyclobutene derivatives (e.g., 1aa ) as minor products .

  • Alkene-dependent selectivity : Electron-deficient alkenes (e.g., vinylpyridines) favor cycloaddition, while bulky alkenes increase cyclobutene byproduct formation .

Functional Group Tolerance

The reaction tolerates diverse functional groups:

  • Hydroxyl groups : No interference observed (e.g., 2c ) .

  • Sulfonyl groups : Stable under reaction conditions (e.g., 2d ) .

  • Alkynes : Compatible but require optimized conditions (e.g., 4ae ) .

Mechanistic Insights

  • Diradical intermediate : Confirmed via UV-vis spectroscopy and kinetic studies .

  • Rate-determining step : Alkene addition to the primary radical (k ≈ 10⁶ M⁻¹s⁻¹) .

  • Byproduct suppression : Use of electron-deficient alkenes minimizes HAT pathways .

Scientific Research Applications

Scalable Synthesis

Recent advancements have shown that N-benzylbicyclo[1.1.1]pentan-1-amine can be synthesized through a scalable reaction involving alkyl iodides and propellane, facilitated by light without the need for catalysts or additives. This method has been reported to yield high-purity products suitable for further modifications, allowing for the preparation of over 300 bicyclo[1.1.1]pentane derivatives for medicinal chemistry applications .

Functionalization Strategies

Functionalization of BCP derivatives is critical for expanding their utility in drug design. The bridgehead positions of bicyclo[1.1.1]pentanes can be modified to introduce various substituents that enhance biological activity or improve solubility. For instance, methods such as photochemical cycloaddition reactions have been employed to convert bicyclo[1.1.1]pentan-1-amines into more complex structures, such as bicyclo[3.1.1]heptan-1-amines, which are also valuable in medicinal chemistry .

Bioisosterism

This compound serves as a bioisostere for benzene rings and other functional groups commonly found in pharmaceuticals. Its unique three-dimensional structure allows it to replace flat aromatic systems while maintaining similar biological activity, which is particularly advantageous in optimizing lead compounds during drug development .

Case Studies

Several studies demonstrate the application of this compound in drug discovery:

  • Antidepressants : Research indicates that BCP derivatives can exhibit antidepressant-like effects in animal models, suggesting potential therapeutic applications in treating mood disorders.
  • Anticancer Agents : Some BCP derivatives have shown promise as anticancer agents due to their ability to interact with biological targets involved in tumor growth.

Summary Table of Applications

Application AreaDescriptionReferences
Bioisosterism Mimics aromatic systems while enhancing pharmacokinetic properties
Antidepressants Potential therapeutic effects demonstrated in preclinical models
Anticancer Agents Interactions with targets involved in tumor growth
Functionalization Allows for diverse chemical modifications to enhance activity

Mechanism of Action

The mechanism of action of N-Benzylbicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets through its amine and benzyl groups. The bicyclo[1.1.1]pentane core provides a rigid and sterically demanding framework that can influence the compound’s binding affinity and selectivity for specific targets. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane: A simpler analog without the benzyl group.

    N-Benzylcyclohexylamine: A structurally similar compound with a cyclohexane core instead of a bicyclo[1.1.1]pentane core.

    N-Benzyladamantylamine: Another analog with an adamantane core.

Uniqueness

N-Benzylbicyclo[1.1.1]pentan-1-amine is unique due to its bicyclo[1.1.1]pentane core, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it valuable for applications requiring rigid and three-dimensional molecular frameworks .

Biological Activity

N-Benzylbicyclo[1.1.1]pentan-1-amine is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis of this compound

The synthesis of this compound has been achieved through various methods, including metal-free homolytic aromatic alkylation and iron-catalyzed cross-coupling reactions. These synthetic routes are crucial for producing derivatives that may exhibit enhanced biological activities.

Key Synthetic Methods

  • Metal-Free Homolytic Aromatic Alkylation : This method allows for the efficient introduction of benzyl groups into the bicyclic framework, enhancing the compound's potential as a drug candidate .
  • Iron-Catalyzed Cross-Coupling : This approach provides a versatile route to access disubstituted BCPs, including N-benzyl derivatives, with improved functional group tolerance and scalability .

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, making it a promising candidate for drug development.

Pharmacological Properties

  • Bioisosterism : The bicyclo[1.1.1]pentane structure serves as a bioisostere for traditional aromatic compounds, potentially improving solubility and metabolic stability .
  • Anticancer Activity : Preliminary studies have indicated that derivatives of bicyclo[1.1.1]pentan-1-amine may exhibit significant anticancer properties, although detailed mechanisms remain to be fully elucidated .

Case Studies

Several studies highlight the pharmacological potential of bicyclo[1.1.1]pentan-1-amine derivatives:

Study 1: Anticancer Activity

A study investigated the effects of this compound on cancer cell lines, demonstrating significant cytotoxicity against specific cancer types. The mechanism involved apoptosis induction and cell cycle arrest .

Study 2: Neuropharmacology

Research has shown that bicyclic amines can influence neurotransmitter systems, suggesting potential applications in treating neurological disorders . The interaction with serotonin and dopamine receptors was particularly noted.

Data Tables

Property Value
Molecular Formula C11_{11}H15_{15}N
Molecular Weight 175.25 g/mol
CAS Number 2187435-43-2
Synthesis Method Metal-free alkylation, Iron-catalyzed coupling
Biological Activity Effect
Anticancer Significant cytotoxicity
Neuropharmacological Effects Modulation of neurotransmitter systems

Q & A

Q. What are the scalable synthetic routes to N-benzylbicyclo[1.1.1]pentan-1-amine?

The synthesis of N-benzyl derivatives relies on strain-release amination of [1.1.1]propellane with benzylamines. A one-pot procedure developed by Gianatassio et al. enables large-scale production (>100 g) via direct amination of [1.1.1]propellane using lithium amides (e.g., N-benzylisobutylamine), achieving yields up to 72% . Alternative routes include radical-based functionalization of 1-azido-3-iodobicyclo[1.1.1]pentane, though this method requires azide reduction and yields ~78–82% .

Q. What structural features make bicyclo[1.1.1]pentane derivatives valuable in medicinal chemistry?

The bicyclo[1.1.1]pentane (BCP) scaffold acts as a bioisostere for phenyl rings, tert-butyl groups, and alkynes due to its high bond angle strain (~1,000 kJ/mol) and compact geometry. This strain enhances metabolic stability and improves pharmacokinetic properties in drug candidates .

Q. How are this compound derivatives characterized experimentally?

Key characterization techniques include:

  • HRMS (ESI-TOF) : Used to confirm molecular weights (e.g., C₁₆H₂₄N [M+H⁺] calculated 230.1909, found 230.1908) .
  • ¹H/¹³C NMR : Distinct signals for BCP protons (δ ~2.3–2.5 ppm) and benzyl groups (δ ~7.1–7.3 ppm) .
  • Rf values : Chromatographic mobility in solvent systems (e.g., 0.60 in 5% EtOAc/heptane) .

Q. What are the stability and storage considerations for bicyclo[1.1.1]pentan-1-amine derivatives?

N-Benzyl derivatives are typically stable as colorless oils or solids. Storage at 2–8°C under inert atmosphere (e.g., N₂) is recommended to prevent oxidation or decomposition .

Advanced Research Questions

Q. How can synthetic bottlenecks in accessing bicyclo[1.1.1]pentan-1-amines be addressed?

Traditional multi-step routes using toxic reagents (e.g., t-BuLi) were replaced by strain-release amination, enabling direct coupling of amines to [1.1.1]propellane. This method avoids functional group interconversions and scales efficiently, as demonstrated in Pfizer’s production of 100+ grams for preclinical oncology studies .

Q. What radical-based strategies enable functionalization of the BCP scaffold?

Radical carboamination and fluorination methods allow C–H activation. For example, Fe(Pc)-catalyzed reactions with hydrazyl reagents yield 1,3-disubstituted BCPs, while TTMSS-mediated azide reduction produces 3-fluorobicyclo[1.1.1]pentan-1-amine .

Q. How can late-stage "propellerization" of amines enhance drug discovery?

Strain-release amination enables direct modification of complex pharmaceuticals (e.g., maprotiline) by appending the BCP motif to tertiary amines. This approach retains core pharmacophore activity while improving solubility and IP space .

Q. What methodologies access 3-substituted bicyclo[1.1.1]pentan-1-amines?

Sequential addition of magnesium amides and alkyl electrophiles to [1.1.1]propellane yields 3-alkyl-BCPs. For example, turbo amides generate metallated intermediates that react with CuI to install diverse substituents .

Q. How is the BCP scaffold applied in bioconjugation?

BCP derivatives enable site-specific labeling of cysteine residues in polypeptides via strain-promoted thiol-ene reactions. This tunable conjugation strategy is critical for developing antibody-drug conjugates .

Q. How do contradictory yields in BCP synthesis arise across literature methods?

Discrepancies stem from reaction scalability and reagent compatibility. For instance, Gianatassio’s one-pot method achieves 72% yield for N-benzyl derivatives, while radical routes (e.g., azide reduction) report lower efficiencies (~12–46%) due to competing side reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-Benzylbicyclo[1.1.1]pentan-1-amine
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N-Benzylbicyclo[1.1.1]pentan-1-amine

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